HIV-1 integrase inhibitor 2
Overview
Description
LEDGIN6, also known as CX05168, is a quinoline-based compound that acts as a protein-protein interaction inhibitor. It specifically inhibits the interaction between lens epithelium-derived growth factor (LEDGF/p75) and human immunodeficiency virus (HIV) integrase. This inhibition is crucial for the treatment of HIV infection, as it prevents the integration of viral DNA into the host genome, thereby halting the replication of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LEDGIN6 involves multiple steps, starting with the preparation of the quinoline core. The key steps include:
Formation of the Quinoline Core: This is typically achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of a Lewis acid catalyst.
Functionalization: The quinoline core is then functionalized with various substituents to achieve the desired chemical properties. This involves reactions such as halogenation, alkylation, and acylation.
Final Assembly: The final step involves coupling the functionalized quinoline with other molecular fragments to form LEDGIN6. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of LEDGIN6 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the consistency and purity of the product
Chemical Reactions Analysis
Types of Reactions
LEDGIN6 undergoes various chemical reactions, including:
Oxidation: LEDGIN6 can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert LEDGIN6 into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoline core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like alkyl halides or amines are used in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for different applications .
Scientific Research Applications
LEDGIN6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protein-protein interactions and developing new inhibitors.
Biology: Investigated for its role in inhibiting HIV integrase and its potential use in antiviral therapies.
Medicine: Explored for its therapeutic potential in treating HIV infection and other diseases involving protein-protein interactions.
Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research
Mechanism of Action
LEDGIN6 exerts its effects by inhibiting the interaction between lens epithelium-derived growth factor (LEDGF/p75) and HIV integrase. This inhibition prevents the integration of viral DNA into the host genome, thereby blocking the replication of the virus. The molecular targets involved include the active sites of LEDGF/p75 and HIV integrase, where LEDGIN6 binds and disrupts their interaction .
Comparison with Similar Compounds
Similar Compounds
Raltegravir: Another HIV integrase inhibitor but with a different mechanism of action.
Elvitegravir: Similar to Raltegravir, it inhibits HIV integrase but has different pharmacokinetic properties.
Dolutegravir: A more potent HIV integrase inhibitor with a longer half-life compared to Raltegravir and Elvitegravir.
Uniqueness of LEDGIN6
LEDGIN6 is unique in its specific inhibition of the protein-protein interaction between LEDGF/p75 and HIV integrase. This specificity makes it a valuable tool for studying these interactions and developing targeted therapies .
Properties
IUPAC Name |
2-(6-chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-3-7-16(21(24)25)19-13(2)23-18-11-10-15(22)12-17(18)20(19)14-8-5-4-6-9-14/h4-6,8-12,16H,3,7H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPUJSGGRFQZPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647348 | |
Record name | 2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957890-42-5 | |
Record name | 2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.